Esmolol Hydrochloride

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1986 and is indicated for hypertension and has 4 investigational indications. It was withdrawn in at least one region.

See also: Esmolol (has active moiety).

Structure

3D Structure of Parent

Eigenschaften

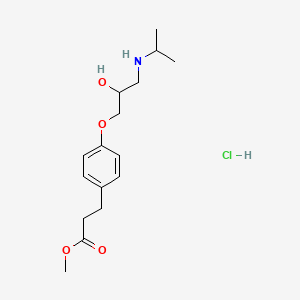

IUPAC Name |

methyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4.ClH/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3;/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKNCWBANDDJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81147-92-4 (Parent) | |

| Record name | Esmolol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081161173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7049003 | |

| Record name | Esmolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

White or off-white crystalline powder, Crystals from methanol-ether | |

CAS No. |

81161-17-3 | |

| Record name | Esmolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81161-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esmolol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081161173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Esmolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Esmolol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESMOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V05260LC8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ESMOLOL HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

85-86 °C | |

| Record name | ESMOLOL HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Esmolol Hydrochloride: An In-depth Technical Guide on its Mechanism of Action in Cardiac Myocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esmolol hydrochloride is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1][2] Its rapid onset and short duration of action make it a valuable therapeutic agent in clinical settings requiring acute control of ventricular rate and blood pressure.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms through which esmolol exerts its effects on cardiac myocytes, with a focus on its interaction with beta-1 adrenergic receptors, downstream signaling pathways, and direct effects on ion channels. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of esmolol's cardiac pharmacology.

Core Mechanism of Action: Beta-1 Adrenergic Receptor Blockade

The primary mechanism of action of this compound is the competitive blockade of beta-1 adrenergic receptors on the surface of cardiac myocytes.[1][4] These G-protein coupled receptors are the principal targets of the endogenous catecholamines, norepinephrine and epinephrine, which are released by the sympathetic nervous system.[4] By binding to these receptors, esmolol prevents the activation of the downstream signaling cascade that is normally initiated by catecholamines.[5]

Signaling Pathway

The binding of an agonist, such as norepinephrine, to the beta-1 adrenergic receptor triggers a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The activated alpha subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA then phosphorylates several key intracellular proteins that regulate cardiac myocyte function, including L-type calcium channels and phospholamban.[6] Esmolol, by blocking the initial step in this cascade, effectively attenuates the entire signaling pathway.

Direct Electrophysiological Effects on Cardiac Myocytes

Beyond its primary action on beta-1 adrenergic receptors, esmolol has been shown to exert direct effects on various ion channels in cardiac myocytes, contributing to its antiarrhythmic properties. These effects are independent of its beta-blocking activity and are observed at higher concentrations.

Inhibition of L-type Calcium Current (ICa,L)

Esmolol directly inhibits the L-type calcium current (ICa,L) in a concentration-dependent manner.[7] This inhibition reduces the influx of calcium into the myocyte during the plateau phase of the action potential, leading to a negative inotropic effect (reduced contractility).[8][9]

Inhibition of Fast Sodium Current (INa)

Esmolol also blocks the fast sodium current (INa), which is responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.[7][8] This effect is concentration-dependent and contributes to esmolol's membrane-stabilizing activity.[8] The inhibition of INa can slow the conduction of the cardiac impulse.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key parameters in cardiac myocytes.

Table 1: Inhibitory Effects of Esmolol on Ion Channels

| Ion Current | Species | IC50 | Reference(s) |

| L-type Calcium Current (ICa,L) | Rat | 0.45 ± 0.05 mmol/L | [7][10] |

| Fast Sodium Current (INa) | Rat | 0.17 ± 0.025 mmol/L | [7][10] |

| Fast Sodium Current (INa) | Rat | 74.2 ± 0.60 µmol/L | [8] |

Table 2: Electrophysiological Effects of Esmolol

| Parameter | Species | Concentration | Effect | Reference(s) |

| Action Potential Duration (APD) | Guinea Pig | > 10 µM | Shortened | |

| Inward Rectifier K+ Current (IK1) | Guinea Pig | Dose-dependent | Inhibited | |

| L-type Ca2+ Current (ICaL) | Guinea Pig | Dose-dependent | Inhibited | |

| Sarcomere Shortening | Rat | 0.3 mmol/L | Decreased by 72 ± 11% | |

| Calcium Transient Amplitude | Rat | 0.3 mmol/L | Reduced by 44 ± 9% | |

| Peak I-V Relationship (INa) | Rat | 74.2 µmol/L | Decreased from 16.97 ± 1.68 pA/pF to 6.96 ± 0.51 pA/pF at -35 mV | [8] |

| Half-inactivation Voltage (V1/2) of INa | Rat | 74.2 µmol/L | Shifted from -78.75 ± 2.3 mV to -85.94 ± 3.2 mV | [8] |

| Time Constant of Resting Inactivation of INa | Rat | 74.2 µmol/L | Shortened from 62.75 ± 3.21 ms to 24.93 ± 2.43 ms | [8] |

Experimental Protocols

Isolation of Adult Ventricular Myocytes

A common method for isolating high-quality adult ventricular myocytes for electrophysiological and calcium imaging studies is the Langendorff perfusion technique.

Solutions:

-

Calcium-free Tyrode's Solution (in mmol/L): 135 NaCl, 5.4 KCl, 1.0 MgCl2, 0.33 NaH2PO4, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Enzyme Solution: Calcium-free Tyrode's solution supplemented with collagenase (e.g., Type II) and protease (e.g., Type XIV).

-

Stop Solution: Perfusion buffer with a higher concentration of bovine serum albumin (BSA) and gradual reintroduction of CaCl2.

Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is employed to record ionic currents from isolated cardiac myocytes.

Solutions:

-

External (Bath) Solution for ICa,L Recording (in mmol/L): 135 NaCl, 5.4 CsCl, 1.0 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose; pH 7.4 with CsOH. Tetrodotoxin (TTX) is often included to block INa.

-

Internal (Pipette) Solution for ICa,L Recording (in mmol/L): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES; pH 7.2 with CsOH.

-

External (Bath) Solution for INa Recording (in mmol/L): Low Na+ solution to reduce current amplitude, containing N-methyl-D-glucamine (NMDG) as a substitute for NaCl. Specific compositions vary.

-

Internal (Pipette) Solution for INa Recording (in mmol/L): CsF-based solution to eliminate K+ currents, e.g., 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES; pH 7.2 with CsOH.

Voltage-Clamp Protocols:

-

For ICa,L: From a holding potential of -40 mV to inactivate Na+ channels, depolarizing steps are applied (e.g., to +10 mV for 300 ms).

-

For INa: From a holding potential of -120 mV, depolarizing steps are applied in increments (e.g., from -80 mV to +40 mV).

Measurement of Intracellular Calcium Transients

Intracellular calcium transients are typically measured using fluorescent calcium indicators, such as Fura-2.

Methodology:

-

Loading: Isolated myocytes are incubated with the acetoxymethyl (AM) ester form of the calcium indicator (e.g., Fura-2 AM), which is cell-permeant.

-

De-esterification: Intracellular esterases cleave the AM group, trapping the indicator inside the cell.

-

Excitation and Emission: For Fura-2, cells are alternately excited at 340 nm and 380 nm, and the fluorescence emission is recorded at 510 nm.

-

Ratio Calculation: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

-

Data Analysis: Changes in the F340/F380 ratio are analyzed to determine the amplitude and kinetics (e.g., decay time constant) of the calcium transient before and after the application of esmolol.

Conclusion

This compound exerts its primary therapeutic effects in cardiac myocytes through competitive antagonism of beta-1 adrenergic receptors, leading to a reduction in the downstream signaling cascade involving cAMP and PKA. This results in decreased heart rate, contractility, and conduction velocity. Additionally, at higher concentrations, esmolol directly inhibits L-type calcium and fast sodium channels, contributing to its antiarrhythmic properties. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the cardiac pharmacology of esmolol and develop novel cardiovascular therapeutics.

References

- 1. Spontaneous and experimentally evoked [Ca2+]i-transients in cardiac myocytes measured by means of a fast Fura-2 technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Research Portal [scholarship.libraries.rutgers.edu]

- 4. Direct effects of esmolol and landiolol on cardiac function, coronary vasoactivity, and ventricular electrophysiology in guinea-pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. ionoptix.com [ionoptix.com]

- 7. Exploring the Coordination of Cardiac Ion Channels With Action Potential Clamp Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The effect of esmolol on myocardial protection in patients with tetrology of Fallot - Turkish Journal of Thoracic and Cardiovascular Surgery [tgkdc.dergisi.org]

- 10. Application of Calcium Kinetics Characterization in Cardiac Disease Modeling and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Chemical and physical properties of Esmolol Hydrochloride for research

An In-depth Technical Guide to the Chemical and Physical Properties of Esmolol Hydrochloride for Research Professionals

Introduction

This compound (HCl) is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1][2] Classified as a Class II antiarrhythmic agent, it is utilized clinically for the rapid control of ventricular rate in patients with supraventricular tachyarrhythmias and for managing tachycardia and hypertension in perioperative and other critical care settings.[3][4] Its therapeutic appeal stems from a rapid onset of action and a very short duration, which is a direct consequence of its unique metabolic pathway.[1][5]

Esmolol HCl's structure features an ester linkage, making it susceptible to rapid hydrolysis by esterases in the cytosol of red blood cells.[5][6] This metabolic route results in a short elimination half-life of approximately 9 minutes, allowing for precise dose titration and rapid reversal of its effects upon discontinuation.[1][4] This whitepaper provides a comprehensive overview of the essential chemical and physical properties of this compound, detailed experimental protocols for its analysis, and visual representations of its mechanism of action and metabolic pathways to support research and development activities.

Chemical and Structural Properties

This compound is the hydrochloride salt of esmolol.[7] It is a white to off-white crystalline powder.[1][8]

| Identifier | Value | Source |

| IUPAC Name | methyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride | [7][] |

| CAS Number | 81161-17-3 | [1][10] |

| Molecular Formula | C₁₆H₂₆ClNO₄ | [7][8] |

| Molecular Weight | 331.83 g/mol | [10][11] |

| SMILES | CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | [7] |

| InChIKey | GEKNCWBANDDJJL-UHFFFAOYSA-N | [7][10] |

Physical and Physicochemical Properties

The physicochemical profile of Esmolol HCl is critical to its formulation, stability, and pharmacokinetic behavior. It is a relatively hydrophilic compound.[1]

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [7][8] |

| Melting Point | 85-92 °C | [7][][12] |

| pKa | 9.5 - 9.67 (Strongest Basic) | [6][7] |

| Solubility | - Very soluble in water- Freely soluble in alcohol- Soluble in DMSO (~25 mg/mL)- Soluble in Ethanol (~25 mg/mL)- Soluble in PBS (pH 7.2) (~10 mg/mL) | [1][8][][13] |

| Partition Coefficient (Log P) | 0.42 (octanol/water at pH 7.0) | [1] |

| Polymorphism | At least three solvent-free polymorphic forms (A, B, C) have been identified. | [14][15] |

Spectral Data

Spectroscopic analysis is fundamental for the identification and quantification of Esmolol HCl.

| Technique | Data | Source |

| UV/Vis (λmax) | 224, 276, 283 nm | [13] |

| Infrared (IR) | Conforms to standard | [12] |

| ¹H NMR & ¹³C NMR | Spectra available for structural confirmation | [16][17] |

| Mass Spectrometry | Molecular ion consistent with structure | [18] |

Pharmacology and Mechanism of Action

Esmolol is a cardioselective beta-1 adrenergic receptor antagonist.[19][20] It competitively blocks the beta-1 receptors located predominantly in cardiac muscle.[7][21] This action inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and slowed atrioventricular (AV) nodal conduction (negative dromotropy).[19][22] At therapeutic doses, it lacks intrinsic sympathomimetic or membrane-stabilizing activity.[4][6] At higher concentrations, it can also begin to block beta-2 receptors in bronchial and vascular smooth muscle.[7][21]

Pharmacokinetics and Metabolism

Esmolol HCl is administered intravenously and exhibits a rapid distribution half-life of about 2 minutes and an elimination half-life of approximately 9 minutes.[1][6] It is about 55% bound to plasma proteins.[6][23] Its rapid clearance (around 20 L/kg/hr) is primarily due to metabolism by esterases located in the cytosol of red blood cells, which hydrolyze the ester linkage.[1][5] This process is independent of liver or kidney function for the parent drug.[23] The metabolism yields an inactive acidic metabolite and methanol.[5][6] This acid metabolite has a much longer half-life (~3.7 hours) and is cleared by the kidneys.[6]

Experimental Protocols

Accurate determination of Esmolol HCl in bulk form and pharmaceutical preparations is crucial for quality control and research. Below are summaries of established analytical methods.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for resolving Esmolol HCl from its impurities and degradation products.[24][25]

-

Objective: To quantify this compound and separate it from process-related impurities and degradation products.

-

Instrumentation: A standard HPLC system with a UV absorbance detector.[24]

-

Column: Reverse-phase C18 (e.g., 250 mm × 4.6 mm, 5µm) or a microparticulate cyano-bonded silica-packed column.[24][25]

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer. An example is Acetonitrile, methanol, and a potassium dihydrogen phosphate buffer.[25][26] A specific published mobile phase consists of acetonitrile-0.005 M sodium acetate-acetic acid (15:84:1).[24]

-

Flow Rate: Typically 1.0 to 2.0 mL/min.[24]

-

Column Temperature: Maintained at a constant temperature, for instance, 30°C.[25]

-

Detection: UV detection at a wavelength of 221 nm or 280 nm.[24][25]

-

Internal Standard (optional but recommended): 2-p-chlorophenyl-2-methylpropanol has been used.[24]

-

Procedure:

-

Prepare standard solutions of Esmolol HCl and any known impurities at various concentrations in the mobile phase or a suitable diluent (e.g., water:acetonitrile 50:50).[16]

-

Prepare the sample solution by accurately weighing and dissolving the Esmolol HCl substance in the same diluent to a known concentration (e.g., 200 µg/mL).[26]

-

Inject the standard solutions to establish a calibration curve and verify system suitability parameters (e.g., tailing factor, resolution, theoretical plates).

-

Inject the sample solution.

-

Calculate the concentration of Esmolol HCl in the sample by comparing its peak area to the calibration curve.[26]

-

UV-Visible Spectrophotometry

Spectrophotometric methods, often involving charge-transfer complex formation, provide a simpler and more rapid alternative for quantification, though they may be less specific than HPLC.[27][28]

-

Objective: To determine the concentration of Esmolol HCl in a sample.

-

Principle: Esmolol HCl, as an n-electron donor, can form colored charge-transfer complexes with various π-acceptor reagents. The intensity of the color, measured by absorbance, is proportional to the drug concentration.[27]

-

Instrumentation: A UV-Visible spectrophotometer with matched 10 mm quartz cells.[27]

-

Reagents: Acidic dyes such as Bromothymol Blue (BTB), Bromophenol Blue (BPB), or other reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[27][28]

-

Procedure (Example using BTB):

-

Prepare a standard stock solution of Esmolol HCl in distilled water.

-

Create a series of calibration standards by transferring varying aliquots of the stock solution into separating funnels.

-

Add a sodium acetate-hydrochloric acid buffer to adjust the pH to the optimal range for complex formation (e.g., pH 2.8 for BTB).[28]

-

Add a fixed volume of the BTB dye solution to each funnel and mix.

-

Extract the formed yellow ion-pair complex into a fixed volume of chloroform by shaking.

-

Allow the layers to separate and collect the organic (chloroform) layer.

-

Measure the absorbance of the organic layer at the wavelength of maximum absorbance (λmax = 415 nm for the BTB complex) against a reagent blank.[28]

-

Construct a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample using its absorbance.

-

Conclusion

This compound possesses a distinct set of chemical and physical properties that are intrinsically linked to its unique pharmacokinetic profile as an ultra-short-acting beta-blocker. Its high water solubility, specific pKa, and, most importantly, the ester moiety susceptible to rapid enzymatic hydrolysis, are key characteristics for researchers in drug formulation, analytical development, and pharmacology. The provided data tables, mechanistic diagrams, and detailed experimental protocols offer a foundational guide for professionals engaged in the study and application of this important cardiovascular drug.

References

- 1. This compound | 81161-17-3 [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. Esmolol | C16H25NO4 | CID 59768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound: an ultrashort-acting, beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Esmolol - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound | C16H26ClNO4 | CID 104769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mehtaapi.com [mehtaapi.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Esmolol [drugfuture.com]

- 12. This compound 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Item - Insight into the Structure and Formation Mechanism of this compound Polymorphs Based on Experiments and Molecular Simulations - American Chemical Society - Figshare [acs.figshare.com]

- 16. ijpsr.com [ijpsr.com]

- 17. This compound(81161-17-3) 1H NMR spectrum [chemicalbook.com]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. selleckchem.com [selleckchem.com]

- 21. medkoo.com [medkoo.com]

- 22. What is the mechanism of this compound? [synapse.patsnap.com]

- 23. pdr.net [pdr.net]

- 24. High-performance liquid chromatographic method for the determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ijpsr.com [ijpsr.com]

- 26. uspnf.com [uspnf.com]

- 27. ijacskros.com [ijacskros.com]

- 28. ajrconline.org [ajrconline.org]

Preclinical Pharmacokinetics and Pharmacodynamics of Esmolol Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esmolol hydrochloride is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist. Its rapid onset and offset of action make it a valuable tool in clinical settings requiring tight control of heart rate and blood pressure. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of esmolol, summarizing key data from various animal models and detailing the experimental protocols used in these foundational studies.

Pharmacokinetics

The pharmacokinetic profile of esmolol is characterized by rapid metabolism, a short half-life, and a predictable dose-response relationship.

Absorption and Distribution

Esmolol is administered intravenously, ensuring immediate and complete bioavailability. It has a rapid distribution half-life of approximately 2 minutes.[1] Esmolol is about 55-60% bound to plasma proteins.[2]

Metabolism

The metabolism of esmolol is a key determinant of its ultrashort duration of action. It is rapidly hydrolyzed by esterases present in the cytosol of red blood cells to its primary acid metabolite, ASL-8123, and methanol.[1][3] This metabolic pathway is distinct from plasma cholinesterases or red blood cell membrane acetylcholinesterases.[4]

dot

References

- 1. [Esmolol in anesthesiology: pharmacology and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vet-ebooks.com [vet-ebooks.com]

- 3. Hypotensive anesthesia with esmolol. Assessment of hemodynamics, consumption of anesthetic drugs, and recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Esmolol, an ultrashort-acting, selective beta 1-adrenoceptor antagonist: pharmacodynamic and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Beta-1 Selectivity of Esmolol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro beta-1 selectivity of Esmolol Hydrochloride, a short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1][2][3][4] The document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of esmolol's receptor affinity profile, the experimental methodologies used to determine this selectivity, and the underlying signaling pathways.

Core Findings: Receptor Binding Affinity

This compound exhibits a significant preferential affinity for the beta-1 adrenergic receptor over the beta-2 adrenergic receptor in in vitro studies. This selectivity is the basis for its clinical use in managing cardiovascular conditions where a reduction in heart rate and blood pressure is desired without significantly affecting the beta-2 receptor-mediated functions, such as bronchodilation.

Quantitative Analysis of Receptor Affinity

The in vitro beta-1 selectivity of esmolol has been quantified through radioligand binding assays, which measure the affinity of a drug for a specific receptor. The key parameters used to express this affinity are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower Ki value indicates a higher binding affinity.

The selectivity of esmolol for the beta-1 receptor is demonstrated by a significantly lower Ki value for this receptor subtype compared to the beta-2 receptor.

| Compound | Receptor Subtype | Ki (nM) | Reference |

| Esmolol | Human Beta-1 Adrenergic Receptor | 194 | [5] |

| Esmolol | Human Beta-2 Adrenergic Receptor | 5800 | [5] |

The beta-1/beta-2 selectivity ratio is a critical measure of a drug's receptor preference. It is calculated by dividing the Ki value for the beta-2 receptor by the Ki value for the beta-1 receptor. A higher ratio indicates greater selectivity for the beta-1 receptor.

| Compound | Beta-1/Beta-2 Selectivity Ratio | Reference |

| Esmolol | ~30 | [6] |

| Esmolol | 34 | [7] |

The acid metabolite of esmolol has a markedly lower affinity for both beta-1 and beta-2 adrenoceptors and is considered nonselective.[7] Compared to esmolol, its acid metabolite is approximately 400-fold less potent at beta-1 adrenoceptors.[7]

Experimental Protocols

The determination of esmolol's in vitro beta-1 selectivity relies on established experimental techniques, primarily radioligand binding assays and functional assays.

Radioligand Binding Assay: A Representative Protocol

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[8] These assays involve incubating a radiolabeled ligand with a tissue or cell membrane preparation containing the receptor of interest and measuring the displacement of the radioligand by the test compound (esmolol).

Objective: To determine the Ki of esmolol for beta-1 and beta-2 adrenergic receptors.

Materials:

-

Radioligand: A non-selective beta-adrenergic antagonist, such as [125I]-Iodocyanopindolol.

-

Membrane Preparation: From a cell line or tissue expressing human beta-1 and beta-2 adrenergic receptors (e.g., HEK293 cells transfected with the respective receptor genes).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-selective beta-blocker, such as propranolol, to determine non-specific binding.

-

Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl2).

-

Filtration Apparatus: To separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in a lysis buffer and isolate the membrane fraction through centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a multi-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of esmolol.

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity on each filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the esmolol concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Below is a graphical representation of a typical radioligand binding assay workflow.

Caption: Workflow of a Radioligand Binding Assay.

Functional Assays

Functional assays measure the physiological response of a cell to a drug, providing a different perspective on its selectivity. For beta-adrenergic receptors, a common functional assay measures the production of cyclic AMP (cAMP), a second messenger.

Objective: To assess the ability of esmolol to antagonize the agonist-induced cAMP production via beta-1 and beta-2 adrenergic receptors.

Procedure:

-

Cell Culture: Use cells expressing either beta-1 or beta-2 adrenergic receptors.

-

Assay Setup: Pre-incubate the cells with varying concentrations of esmolol.

-

Agonist Stimulation: Add a non-selective beta-agonist, such as isoproterenol, to stimulate the receptors.

-

cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., ELISA-based).

-

Data Analysis: Plot the cAMP concentration against the agonist concentration in the presence of different esmolol concentrations. The rightward shift of the agonist dose-response curve in the presence of esmolol indicates antagonism. The Schild regression analysis can be used to determine the pA2 value, which is a measure of antagonist potency.

Signaling Pathways

The selectivity of esmolol is best understood in the context of the distinct signaling pathways initiated by beta-1 and beta-2 adrenergic receptors. Both are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like norepinephrine or epinephrine, couple to the stimulatory G-protein (Gs). This activates adenylyl cyclase, leading to the production of cAMP. However, the downstream effects and cellular location of these receptors differ, leading to distinct physiological responses.

The following diagram illustrates the canonical signaling pathway for beta-1 and beta-2 adrenergic receptors.

Caption: Beta-Adrenergic Receptor Signaling Pathway.

Conclusion

The in vitro data robustly support the classification of this compound as a beta-1 selective adrenergic receptor antagonist. Radioligand binding studies consistently demonstrate a significantly higher affinity for the beta-1 receptor compared to the beta-2 receptor, with selectivity ratios in the range of 30-34. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and verification of the receptor selectivity of esmolol and other beta-blockers. A thorough understanding of these in vitro characteristics is fundamental to the safe and effective clinical application of esmolol in the management of cardiovascular disorders.

References

- 1. Esmolol - Wikipedia [en.wikipedia.org]

- 2. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. partone.litfl.com [partone.litfl.com]

- 5. selleckchem.com [selleckchem.com]

- 6. search.library.dartmouth.edu [search.library.dartmouth.edu]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

Esmolol Hydrochloride: An In-depth Technical Guide on its Effects on Intracellular Signaling Pathways

Executive Summary: Esmolol hydrochloride is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist widely used for the rapid control of ventricular rate and blood pressure.[1][2] Its primary mechanism of action is the competitive blockade of beta-1 adrenergic receptors (β1-ARs), primarily in cardiac tissue, thereby inhibiting the canonical Gs-protein/adenylyl cyclase/cAMP/PKA signaling cascade.[3][4] This action leads to decreased heart rate, myocardial contractility, and atrioventricular conduction.[3] Beyond this well-established pathway, emerging research reveals that esmolol exerts significant effects on other intracellular signaling networks crucial for cell survival, inflammation, and apoptosis. In preclinical models of sepsis and ischemia, esmolol has been shown to modulate the Akt/Bcl-2/Caspase-3 pro-survival pathway, the Erk/MAPK and NF-κB inflammatory pathways, and pathways involved in cardiac hypertrophy like NFATc4.[5][6][7] This guide provides a detailed examination of these molecular mechanisms, supported by quantitative data, experimental protocols, and pathway diagrams to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Primary Mechanism of Action: Antagonism of β1-Adrenergic Receptor Signaling

The principal effect of esmolol is the competitive, reversible antagonism of β1-ARs. These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by endogenous catecholamines like epinephrine and norepinephrine, activate a well-defined intracellular signaling cascade.[4][8]

-

Receptor Activation and G-Protein Coupling: Catecholamine binding to the β1-AR induces a conformational change, leading to the coupling and activation of the heterotrimeric Gs protein. This activation causes the Gs protein to dissociate into its Gαs and Gβγ subunits.[4][5]

-

Adenylyl Cyclase Activation and cAMP Production: The activated Gαs subunit binds to and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP).[5][8]

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, binding to the regulatory subunits of Protein Kinase A (PKA) and causing the release and activation of its catalytic subunits.

-

Downstream Phosphorylation: Activated PKA phosphorylates numerous downstream targets in cardiomyocytes, including L-type calcium channels and phospholamban, which collectively increase intracellular calcium levels, leading to enhanced myocardial contractility (positive inotropy) and heart rate (positive chronotropy).[3]

This compound competitively binds to the β1-AR, preventing catecholamine binding and blocking the initiation of this entire signaling cascade.[4] This blockade is the basis for its therapeutic effects in controlling tachycardia and hypertension.[9]

Modulation of Other Key Intracellular Signaling Pathways

Beyond its primary β1-AR blockade, esmolol influences other critical signaling pathways, particularly in the context of systemic stress such as sepsis and ischemia-reperfusion injury.

Pro-Survival and Anti-Apoptotic Effects (Akt/Bcl-2/Caspase-3 Pathway)

In preclinical models of sepsis, esmolol has demonstrated a protective effect against T-lymphocyte apoptosis.[5] This effect is mediated through the modulation of the PI3K/Akt signaling pathway. The proposed mechanism suggests that the Gβγ subunit, which dissociates from Gαs upon receptor activation, normally inhibits PI3K. By blocking the β1-AR with esmolol, the Gβγ-mediated inhibition of PI3K is relieved, leading to:

-

Increased Akt Phosphorylation: Esmolol treatment has been shown to increase the phosphorylation and activation of Akt (also known as Protein Kinase B).[5]

-

Upregulation of Bcl-2: Activated Akt promotes cell survival by upregulating anti-apoptotic proteins like Bcl-2.

-

Downregulation of Caspase-3: Concurrently, activated Akt inhibits apoptosis by preventing the cleavage and activation of pro-apoptotic proteins like Caspase-3.[5][6]

This cascade ultimately reduces programmed cell death, which may contribute to improved immune function during septic shock.[5]

Anti-inflammatory and Immune-Modulatory Effects (Erk and NF-κB Pathways)

Esmolol also impacts inflammatory signaling. The Gαs subunit can activate the Extracellular signal-regulated kinase (Erk) pathway. In sepsis models, esmolol was found to decrease the phosphorylation of Erk1/2, which is associated with inhibiting the differentiation of T-helper 0 (TH0) cells into TH2 cells, potentially helping to restore a balanced immune response.[5]

Separately, in a rat model of early-stage sepsis, esmolol treatment was shown to suppress inflammation and apoptosis in intestinal tissue via the overexpression of NF-κB-p65.[6] While NF-κB is often considered pro-inflammatory, its role is complex, and in some contexts, certain subunits can have protective effects.

Effects on Cardiac Remodeling and Calcium Signaling

In spontaneously hypertensive rats, long-term esmolol treatment was found to reverse left ventricular hypertrophy (LVH). This effect was linked to the downregulation of pro-hypertrophic signaling pathways, including Akt/NF-κB and Nuclear Factor of Activated T-cells c4 (NFATc4), without significantly altering Erk1/2 phosphorylation in this specific model.[7]

Furthermore, at high, non-clinical concentrations (millimolar range), esmolol can exert effects independent of its β1-AR activity. Studies have shown that it can directly block L-type calcium channels and fast sodium channels, a mechanism that contributes to its efficacy as a cardioplegic agent during cardiac surgery.[10]

Quantitative Analysis of Esmolol's Effects

The following tables summarize quantitative data from key studies, illustrating the impact of esmolol on various physiological and cellular parameters.

Table 1: Effect of Esmolol on Atrioventricular (AV) Nodal Refractory Periods in AVNRT Patients Data extracted from a study on 13 patients with AV nodal reentrant tachycardia (AVNRT).[11]

| Parameter | Baseline (mean ± SD) | Esmolol Infusion (mean ± SD) | Change (mean ± SD) | P-value |

| Anterograde Fast Pathway ERP (msec) | 381 ± 75 | 453 ± 92 | +72 ± 59 | 0.003 |

| Anterograde Slow Pathway ERP (msec) | 289 ± 26 | 310 ± 17 | +21 ± 16 | 0.005 |

| Retrograde Fast Pathway ERP (msec) | 276 ± 46 | 376 ± 61 | +100 ± 59 | 0.03 |

| ERP: Effective Refractory Period |

Table 2: Dose-Dependent Effect of Esmolol on T-Lymphocyte Apoptosis in a Sepsis Model Data based on a study using a cecal ligation and puncture (CLP) rat model of sepsis.[5]

| Treatment Group | Dose | T-Lymphocyte Apoptosis Rate | Statistical Significance (vs. CLP) |

| Sham | N/A | Baseline | - |

| CLP (Sepsis) | N/A | Increased | - |

| CLP + Esmolol (Low Dose) | 5 mg·kg⁻¹·h⁻¹ | Significantly Reduced | P = 0.019 |

| CLP + Esmolol (High Dose) | 18 mg·kg⁻¹·h⁻¹ | Not Significantly Reduced | P = 0.999 |

Table 3: Myocardial Protection with Esmolol Infusion in an Ischemia-Reperfusion Model Data from an isolated rat heart (Langendorff) model subjected to 40 minutes of global ischemia.[12]

| Treatment Protocol | Recovery of Left Ventricular Developed Pressure (% of pre-ischemic value) |

| Global Ischemia Only (Control) | 7% ± 4% |

| Single Dose Cardioplegia | 28% ± 8% |

| Multidose Cardioplegia | 70% ± 5% |

| Intermittent Ischemia (Fibrillation) | 71% ± 5% |

| Multidose Esmolol (1.0 mmol/L) | 90% ± 4% |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the literature on esmolol's signaling effects.

Protocol: Electrophysiological Assessment of AV Nodal Pathways

This protocol is based on the methodology used to generate the data in Table 1.[11]

-

Patient Population: Patients with documented AVNRT and inducible tachycardia during a baseline electrophysiology study.

-

Catheter Placement: Multipolar electrode catheters are placed in the high right atrium, His bundle region, and right ventricular apex.

-

Baseline Measurements: Standard programmed electrical stimulation is used to measure baseline conduction intervals and effective refractory periods (ERPs) of the atrium, ventricle, and both anterograde and retrograde AV nodal pathways.

-

Esmolol Administration:

-

Loading Dose: An intravenous infusion of 500 µg/kg is administered over 1 minute.

-

Titration Infusion: Followed by an infusion of 150 µg/kg/min for 4 minutes.

-

Maintenance Infusion: A continuous infusion of 50 to 100 µg/kg/min is administered to maintain a steady state.

-

-

Repeat Measurements: After achieving a steady state with the esmolol infusion, the complete programmed electrical stimulation protocol is repeated to measure the post-drug conduction intervals and ERPs.

-

Data Analysis: Baseline and post-esmolol values are compared using appropriate statistical tests (e.g., paired t-test) to determine the drug's effect.

Protocol: Western Blotting for Signaling Protein Phosphorylation

This is a generalized protocol for assessing changes in protein phosphorylation (e.g., p-Akt, p-Erk) in cell culture models.[5][13][14]

-

Cell Culture and Treatment:

-

Seed cells (e.g., cardiomyocytes, immune cells) in appropriate culture dishes and allow them to adhere.

-

If necessary, render cells quiescent by serum starvation for 16-24 hours to reduce baseline signaling activity.

-

Treat cells with esmolol at the desired concentration and for the specified time. Include vehicle-only controls and potentially a positive control (e.g., an agonist like isoproterenol).

-

-

Cell Lysis:

-

Terminate the experiment by rapidly rinsing cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

-

Protein Quantification: Scrape the cell lysate and centrifuge to pellet cellular debris. Measure the total protein concentration of the supernatant using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein.

-

Quantify band intensity using densitometry software and normalize the phosphorylated protein signal to the total protein signal.

-

Conclusion

This compound's mechanism of action, while centered on the well-characterized blockade of the β1-adrenergic/cAMP pathway, extends to a complex network of intracellular signaling cascades. Its ability to modulate pro-survival pathways like PI3K/Akt and to influence inflammatory and hypertrophic signaling pathways highlights its potential for therapeutic applications beyond simple heart rate and blood pressure control. The context-dependent nature of these effects—particularly evident in models of sepsis and cardiac hypertrophy—underscores the need for continued research. For drug development professionals and researchers, a deep understanding of these multifaceted signaling effects is paramount for identifying novel therapeutic strategies and optimizing the clinical use of esmolol and other beta-adrenergic antagonists.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. SMPDB [smpdb.ca]

- 5. LOW DOSE OF ESMOLOL ATTENUATES SEPSIS-INDUCED IMMUNOSUPPRESSION VIA MODULATING T-LYMPHOCYTE APOPTOSIS AND DIFFERENTIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Esmolol inhibits inflammation and apoptosis in the intestinal tissue via the overexpression of NF-κB-p65 in the early stage sepsis rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Differential effect of esmolol on the fast and slow AV nodal pathways in patients with AV nodal reentrant tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Myocardial protection: the efficacy of an ultra-short-acting beta-blocker, esmolol, as a cardioplegic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for Esmolol Hydrochloride Administration in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Esmolol Hydrochloride in in vivo rodent studies. This compound is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1][2] Its rapid onset and short duration of action make it a valuable tool for transient beta-blockade in experimental settings.[3][4]

Mechanism of Action

This compound competitively blocks beta-1 adrenergic receptors, which are predominantly located in the cardiac tissue.[5][6] This blockade inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and slowed atrioventricular nodal conduction (negative dromotropy).[1][5] Its cardioselectivity minimizes its effects on beta-2 adrenergic receptors in bronchial and vascular smooth muscle.[5] Esmolol is rapidly metabolized by esterases in red blood cells, resulting in a very short half-life of approximately 9 minutes.[2][5]

Data Presentation: Dosing and Administration in Rodent Studies

The following tables summarize reported dosages and administration routes for this compound in rat and mouse models.

Table 1: this compound Dosing in Rat Studies

| Study Type | Strain | Route of Administration | Loading Dose | Maintenance Infusion Rate | Key Findings | Reference |

| Myocardial Dysfunction in Sepsis | Wistar | Intravenous (IV) Infusion | Not specified | 10 mg/kg/hr (low-dose) | Improved myocardial oxygen utilization and preserved myocardial function. | [7] |

| Myocardial Dysfunction in Sepsis | Wistar | Intravenous (IV) Infusion | Not specified | 20 mg/kg/hr (high-dose) | Improved myocardial oxygen utilization and preserved myocardial function. | [7] |

| Nociception (Formalin Test) | Not specified | Intravenous (IV) Infusion | Not specified | 40 mg/kg/hr (low-dose) | Inhibited formalin-induced tachycardia. | [8] |

| Nociception (Formalin Test) | Not specified | Intravenous (IV) Infusion | Not specified | 150 mg/kg/hr (high-dose) | Diminished nociceptive response and blunted secondary increase in mean arterial pressure. | [8] |

| Left Ventricular Hypertrophy | Spontaneously Hypertensive Rats (SHR) | Intravenous (IV) Infusion | Not specified | 300 µg/kg/min | Reversed left ventricular hypertrophy. | [9] |

Table 2: General Intravenous Administration Parameters in Rodents

| Parameter | Guideline |

| Common IV Routes | Lateral tail vein, saphenous vein, retro-orbital venous sinus |

| Maximum Bolus Volume | 1-5 ml/kg |

| Infusion Administration | Use of precision pumps or microdrip infusion sets is recommended for continuous infusion. |

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Infusion

Materials:

-

This compound powder

-

Sterile saline (0.9% sodium chloride) or 5% Dextrose in Water (D5W)

-

Sterile vials

-

Syringes and needles

-

Vortex mixer

-

pH meter and adjustment solutions (if necessary)

Procedure:

-

Calculate the required amount of this compound based on the desired concentration and final volume.

-

Aseptically weigh the this compound powder.

-

In a sterile vial, dissolve the powder in the appropriate volume of sterile saline or D5W.

-

Gently vortex the solution until the powder is completely dissolved.

-

If necessary, measure the pH of the solution and adjust to a physiologically compatible range (typically pH 4.5-5.5 for esmolol solutions).

-

Filter the final solution through a 0.22 µm sterile filter into a new sterile vial.

-

Store the prepared solution appropriately, typically at 2-8°C, and protect from light. Refer to the manufacturer's instructions for specific storage conditions and stability.

Protocol 2: Intravenous Administration of this compound in a Rat Model

Materials:

-

Anesthetized rat

-

Prepared this compound solution

-

Infusion pump

-

Catheter (sized appropriately for the chosen vein)

-

Surgical tape

-

Heating pad to maintain body temperature

-

Monitoring equipment (e.g., ECG, blood pressure monitor)

Procedure:

-

Animal Preparation: Anesthetize the rat using an appropriate and approved anesthetic protocol. Place the animal on a heating pad to maintain body temperature.

-

Catheterization: Cannulate the chosen blood vessel (e.g., tail vein, femoral vein) with an appropriately sized catheter. Secure the catheter in place with surgical tape.

-

Connection to Infusion Pump: Connect the catheter to the infusion pump tubing, ensuring no air bubbles are present in the line.

-

Administration:

-

Loading Dose (Optional): If a rapid onset of action is desired, administer a loading dose as a bolus injection.[10][11] The typical human loading dose is 500 µg/kg administered over one minute.[10]

-

Maintenance Infusion: Begin the continuous intravenous infusion at the desired rate, as determined by the experimental design (see Table 1 for examples).

-

-

Monitoring: Continuously monitor the animal's vital signs, including heart rate and blood pressure, to ensure the desired level of beta-blockade is achieved and to monitor for any adverse effects such as hypotension or bradycardia.[10]

-

Termination: At the end of the experimental period, stop the infusion. Due to esmolol's short half-life, its effects will dissipate rapidly.

-

Recovery: If the animal is to recover, provide appropriate postoperative care according to approved institutional guidelines.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound's antagonistic action.

Experimental Workflow for In Vivo Rodent Study

Caption: General experimental workflow for Esmolol administration.

References

- 1. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pharmacology and pharmacokinetics of esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. esmolol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Infusion of the beta-adrenergic blocker esmolol attenuates myocardial dysfunction in septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. ESMOLOL (Brevibloc) | LHSC [lhsc.on.ca]

- 11. accessdata.fda.gov [accessdata.fda.gov]

Application Notes and Protocols: Langendorff Heart Perfusion with Esmolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Langendorff isolated heart preparation is a robust ex vivo model that allows for the investigation of cardiac function in the absence of systemic physiological influences.[1][2][3] This technique, first developed by Oskar Langendorff in 1895, involves the retrograde perfusion of the heart through the aorta, which closes the aortic valve and directs the perfusate into the coronary arteries, thus sustaining the heart muscle.[2][4][5] This methodology is invaluable for studying the direct effects of pharmacological agents on cardiac parameters such as heart rate, contractile force, and coronary flow.[2][6]

Esmolol Hydrochloride is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[7] Its rapid onset and short half-life make it a subject of significant interest in cardiovascular research and clinical applications. In the context of the Langendorff preparation, esmolol serves as a valuable tool to investigate the mechanisms of beta-blockade on myocardial function and electrophysiology.

These application notes provide a detailed methodology for utilizing this compound in a Langendorff perfused heart system, including experimental protocols, data presentation, and visualization of the relevant signaling pathway and experimental workflow.

Mechanism of Action of this compound

Esmolol is a competitive antagonist of beta-1 adrenergic receptors, which are predominantly located in cardiac tissue. By blocking these receptors, esmolol inhibits the effects of catecholamines like epinephrine and norepinephrine. This leads to a decrease in heart rate (negative chronotropic effect), a reduction in myocardial contractility (negative inotropic effect), and a slowing of atrioventricular conduction (negative dromotropic effect).[7] At higher concentrations, esmolol has also been shown to have a direct inhibitory effect on L-type calcium channels, which can contribute to its negative inotropic effects.[8]

Signaling Pathway of this compound

Caption: Signaling pathway of this compound.

Experimental Protocols

Preparation of Krebs-Henseleit Perfusion Buffer

The standard perfusion fluid for Langendorff heart preparations is Krebs-Henseleit buffer.[2][6]

Composition of Krebs-Henseleit Buffer (for 1 Liter):

| Component | Molar Mass ( g/mol ) | Concentration (mM) | Weight (g) |

| NaCl | 58.44 | 118.0 | 6.90 |

| KCl | 74.55 | 4.7 | 0.35 |

| CaCl₂·2H₂O | 147.02 | 2.5 | 0.37 |

| MgSO₄·7H₂O | 246.47 | 1.2 | 0.30 |

| KH₂PO₄ | 136.09 | 1.2 | 0.16 |

| NaHCO₃ | 84.01 | 25.0 | 2.10 |

| Glucose | 180.16 | 11.0 | 1.98 |

Protocol:

-

Prepare the buffer fresh on the day of the experiment.

-

Dissolve all components except NaHCO₃ in approximately 900 mL of deionized water.

-

Continuously bubble the solution with 95% O₂ / 5% CO₂ (carbogen) for at least 20 minutes to ensure proper oxygenation and to stabilize the pH.[9]

-

While gassing, slowly add the NaHCO₃ to avoid precipitation.

-

Adjust the pH to 7.4 at 37°C.[6]

-

Bring the final volume to 1 Liter with deionized water.

-

Filter the buffer through a 0.22 µm filter to remove any particulate matter.[10]

Animal Preparation and Heart Isolation

This protocol is based on a rat model, a commonly used species in Langendorff preparations.[4][11]

Materials:

-

Male Wistar rats (250-300 g)

-

Heparin (1000 IU/mL)

-

Anesthetic (e.g., sodium pentobarbital, 60 mg/kg)

-

Surgical instruments (scissors, forceps, retractors)

-

Ice-cold Krebs-Henseleit buffer

Protocol:

-

Anesthetize the rat with an intraperitoneal injection of sodium pentobarbital. Confirm deep anesthesia by the absence of a pedal withdrawal reflex.

-

Administer an intraperitoneal injection of heparin (1000 IU/kg) to prevent blood clotting.[4]

-

Perform a thoracotomy to expose the heart.

-

Carefully dissect away the surrounding tissues to isolate the aorta.

-

Excise the heart by cutting the major vessels, leaving a sufficient length of the aorta for cannulation.

-

Immediately immerse the heart in ice-cold Krebs-Henseleit buffer to arrest cardiac activity and preserve myocardial tissue.[12]

Langendorff Perfusion Setup and Cannulation

Apparatus:

-

Langendorff apparatus (including a water-jacketed heart chamber, aortic cannula, and bubble trap)

-

Peristaltic pump or a gravity-fed system for constant pressure or flow

-

Pressure transducer connected to a data acquisition system

-

Latex balloon for insertion into the left ventricle

-

Thermostatically controlled water circulator to maintain the temperature at 37°C[5]

Protocol:

-

Prime the Langendorff apparatus with warm (37°C), oxygenated Krebs-Henseleit buffer, ensuring there are no air bubbles in the tubing.

-

Carefully mount the isolated heart onto the aortic cannula, ensuring the cannula is inserted into the aorta without damaging the aortic valve.

-

Secure the aorta to the cannula with a surgical suture.

-

Initiate retrograde perfusion at a constant pressure (typically 60-80 mmHg) or constant flow.[11][13] The heart should resume beating shortly after perfusion begins.

-

Insert a small, fluid-filled latex balloon, connected to a pressure transducer, into the left ventricle through the mitral valve via an incision in the left atrium.

-

Inflate the balloon to achieve a left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.

-

Allow the heart to stabilize for a 20-30 minute equilibration period before commencing the experiment.[4]

Preparation and Administration of this compound

Materials:

-

This compound powder

-

Krebs-Henseleit buffer

Protocol:

-

Prepare a stock solution of this compound in Krebs-Henseleit buffer. The concentration of the stock solution will depend on the desired final concentrations to be perfused.

-

For a concentration-response study, prepare serial dilutions of esmolol in Krebs-Henseleit buffer.

-

Esmolol can be administered either as a bolus injection into the perfusion line just above the aortic cannula or as a continuous infusion by adding it to the main perfusion reservoir. For studying steady-state effects, continuous infusion is preferred.

-

Introduce the different concentrations of esmolol into the perfusate for a defined period (e.g., 10-15 minutes for each concentration) to allow for the drug to take effect and for the cardiac parameters to stabilize.

-

Record all relevant cardiac parameters continuously throughout the experiment.

Data Presentation

The following tables summarize the expected effects of different concentrations of this compound on key cardiac parameters in an isolated perfused rat heart model. The data is based on published findings.[14][15]

Table 1: Effect of this compound on Hemodynamic Parameters

| Esmolol Concentration (mg/L) | Heart Rate (% of Baseline) | Coronary Flow (% of Baseline) | Rate-Pressure Product (% of Baseline) |

| 125 | Bradycardia | ~60% | Near Zero |

| 250 | Cardiac Arrest | ~40% | Zero |

| 500 | Cardiac Arrest | ~40% | Zero |

Table 2: Recovery of Cardiac Function After this compound Perfusion

| Esmolol Concentration (mg/L) | Heart Rate Recovery (% of Baseline) | Coronary Flow Recovery (% of Baseline) | Rate-Pressure Product Recovery (% of Baseline) |

| 125 | Complete Recovery | ~120-130% (Hyperemia) | Complete Recovery |

| 250 | Complete Recovery | Complete Recovery | Complete Recovery |

| 500 | ~70% | ~80% | ~60% |

Table 3: Effect of this compound on Contractile Function

| Esmolol Concentration (mg/L) | Left Ventricular Developed Pressure (LVDP) | +dP/dt (Rate of Contraction) | -dP/dt (Rate of Relaxation) |

| 125 | Decreased | Decreased | Decreased |

| 250 | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| 500 | Markedly Decreased | Markedly Decreased | Markedly Decreased |

Note: The exact quantitative values for LVDP, +dP/dt, and -dP/dt can vary depending on the specific experimental conditions. The table indicates the general trend of a dose-dependent negative inotropic effect.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for Langendorff heart perfusion with Esmolol.

Conclusion

The Langendorff heart perfusion model provides a powerful platform for the detailed investigation of the cardiac effects of this compound. By following the detailed protocols outlined in these application notes, researchers can obtain reliable and reproducible data on the dose-dependent effects of esmolol on heart rate, contractility, and coronary flow. The provided data tables and diagrams serve as a valuable resource for experimental design and data interpretation in the fields of cardiovascular pharmacology and drug development.

References

- 1. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]

- 2. Langendorff heart - Wikipedia [en.wikipedia.org]

- 3. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Langendorff Heart [sheffbp.co.uk]

- 5. scispace.com [scispace.com]

- 6. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. support.harvardapparatus.com [support.harvardapparatus.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. SutherlandandHearse [southalabama.edu]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Langendorff-Perfused Heart Preparation [bio-protocol.org]

- 14. The effect of the ultrashort beta-blocker esmolol on cardiac function recovery: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Esmolol Hydrochloride in Isolated Cardiomyocyte Contractility Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esmolol Hydrochloride is a cardioselective beta-1 adrenergic receptor antagonist with a rapid onset and short duration of action.[1][2][3] It is widely used clinically to control heart rate and blood pressure.[2][4] In cardiovascular research, esmolol serves as a critical tool for investigating the role of beta-1 adrenergic signaling in cardiomyocyte function. These application notes provide detailed protocols for utilizing esmolol in isolated adult ventricular cardiomyocyte contractility assays, enabling researchers to accurately assess its effects on cellular contractility and underlying signaling pathways.

Esmolol primarily acts by competitively blocking beta-1 adrenergic receptors, thereby inhibiting the effects of catecholamines like norepinephrine and epinephrine.[1][2] This blockade leads to a decrease in heart rate (negative chronotropy), contractility (negative inotropy), and conduction velocity (negative dromotropy).[2] At higher, millimolar concentrations, esmolol has been shown to exert direct effects on the cardiomyocyte by inhibiting L-type calcium channels and fast sodium channels, contributing to its negative inotropic and antiarrhythmic properties independent of its beta-blocking activity.[1][5]

Data Presentation

The following tables summarize the quantitative effects of this compound on isolated cardiomyocyte function as reported in the literature.

Table 1: Effect of Esmolol on Sarcomere Shortening and Calcium Transients in Isolated Rat Ventricular Myocytes

| Parameter | Temperature (°C) | Control (Baseline) | Esmolol (1 mmol/L) | % Decrease |

| Sarcomere Shortening (µm) | 23 | 0.16 ± 0.01 | 0.04 ± 0.01 | 72%[1] |

| Calcium Transient (fura-2 fluorescence ratio) | 23 | 0.13 ± 0.02 | 0.07 ± 0.02 | 46%[1] |

Table 2: Inhibitory Concentrations (IC50) of Esmolol on Ion Channels and Contractility in Isolated Rat Ventricular Myocytes

| Parameter | IC50 (mmol/L) | Hill Coefficient | Temperature (°C) |

| L-type Calcium Current (ICa,L) | 0.45 ± 0.05 | - | - |

| Fast Sodium Current (INa) | 0.17 ± 0.025 | - | - |

| Contraction | 0.13 | 1.6 | 23[6] |

| Calcium Transient | 0.16 | 1.3 | 23[6] |

| Contraction | 0.16 | 1.04 | 34[6] |

| Calcium Transient | 0.24 | 1.14 | 34[6] |

Signaling Pathways

Beta-1 Adrenergic Receptor Signaling Pathway

The canonical signaling pathway initiated by the activation of beta-1 adrenergic receptors in cardiomyocytes involves the Gs protein-cAMP-PKA cascade, which ultimately enhances contractility. Esmolol competitively antagonizes this pathway at the receptor level.

Dual Mechanism of Esmolol at High Concentrations

At millimolar concentrations, esmolol exhibits a dual mechanism of action, not only blocking the beta-1 adrenergic receptor but also directly inhibiting key ion channels involved in cardiomyocyte excitation-contraction coupling.

Experimental Protocols

Isolation of Adult Ventricular Cardiomyocytes

This protocol is based on the Langendorff perfusion method, a widely accepted technique for isolating high-quality cardiomyocytes.[7]

Materials:

-

Animals: Adult rats or mice.

-

Enzymes: Collagenase type II, hyaluronidase.

-

Buffers:

-

Perfusion Buffer (Ca2+-free Tyrode's solution): NaCl, KCl, KH2PO4, MgSO4, HEPES, Glucose. pH 7.4.

-

Digestion Buffer: Perfusion buffer supplemented with collagenase and hyaluronidase.

-

Stopping Buffer: Perfusion buffer with a low concentration of bovine serum albumin (BSA) and a gradual reintroduction of CaCl2.

-

-

Equipment: Langendorff apparatus, peristaltic pump, water bath, surgical instruments.

Procedure:

-

Anesthetize the animal and administer heparin to prevent blood clotting.

-

Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.

-

Initiate retrograde perfusion with oxygenated, 37°C Perfusion Buffer to clear the coronary arteries of blood.

-

Switch to the Digestion Buffer and perfuse until the heart becomes flaccid.

-

Remove the heart from the cannula, and gently tease the ventricular tissue apart in the Stopping Buffer.

-

Filter the cell suspension to remove large tissue debris.

-

Allow the myocytes to settle by gravity and gently resuspend in fresh Stopping Buffer.

-

Gradually reintroduce calcium to the cell suspension to a final concentration of 1.25 mM.

-

The isolated cardiomyocytes are now ready for contractility assays.

Cardiomyocyte Contractility and Calcium Transient Measurement

Materials:

-

Isolated cardiomyocytes.

-

Fluorescent Dyes: Fura-2 AM for calcium imaging.

-

Experimental Chamber: A temperature-controlled chamber with electrodes for field stimulation.

-

Microscope: An inverted microscope equipped for fluorescence and brightfield imaging.

-

Data Acquisition System: A system capable of simultaneously recording sarcomere length/cell shortening and fluorescence intensity.[8]

Procedure:

-

Load the isolated cardiomyocytes with Fura-2 AM by incubating them with the dye in a suitable buffer.

-

Wash the cells to remove excess dye.

-

Plate the cells in the experimental chamber and allow them to adhere.

-

Mount the chamber on the microscope stage and perfuse with a physiological buffer (e.g., Tyrode's solution with 1.25 mM CaCl2) at 37°C.

-

Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz) using the field stimulator.

-

Record baseline contractility (sarcomere shortening or cell edge detection) and calcium transients (fura-2 fluorescence ratio).

-

Introduce this compound at the desired concentrations into the perfusion buffer. A cumulative dose-response curve can be generated by sequentially adding increasing concentrations of esmolol.

-

Record the changes in contractility and calcium transients at each concentration after a steady-state effect is achieved.

-

Analyze the data to determine parameters such as amplitude of contraction/calcium transient, time to peak, and relaxation/decay kinetics.

Experimental Workflow for Esmolol Contractility Assay

The following diagram outlines the key steps in performing an isolated cardiomyocyte contractility assay with esmolol.

Conclusion

This compound is a valuable pharmacological tool for the investigation of beta-1 adrenergic signaling and its impact on cardiomyocyte contractility. The protocols and data presented here provide a framework for researchers to design and execute robust experiments to elucidate the cellular mechanisms of action of esmolol and other cardioactive compounds. Careful adherence to these methodologies will ensure the generation of high-quality, reproducible data in the field of cardiovascular research.

References

- 1. Esmolol cardioplegia: the cellular mechanism of diastolic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brevibloc (esmolol) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 3. ncardia.com [ncardia.com]

- 4. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The negative inotropic effect of esmolol on isolated cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Isolation and Physiological Analysis of Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Esmolol Hydrochloride's Effect on Blood Pressure in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Esmolol Hydrochloride is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1] It is utilized clinically to control ventricular rate in various tachyarrhythmias and to manage perioperative hypertension.[2] Its rapid onset and short half-life make it a valuable tool for acute blood pressure regulation.[2] In preclinical research, animal models are essential for evaluating the antihypertensive efficacy and understanding the mechanism of action of drugs like Esmolol. This document provides detailed protocols for assessing the effects of this compound on blood pressure in rodent models, data presentation guidelines, and visualizations of the experimental workflow and the drug's signaling pathway.

Mechanism of Action

Esmolol is a competitive antagonist of beta-1 adrenergic receptors, which are predominantly located in the heart muscle. By blocking these receptors, Esmolol inhibits the effects of catecholamines like epinephrine and norepinephrine.[1] This leads to a decrease in heart rate (negative chronotropic effect), reduced myocardial contractility (negative inotropic effect), and slowed atrioventricular conduction.[1] The culmination of these effects is a reduction in cardiac output, which contributes to the lowering of blood pressure.[3]

Experimental Protocols